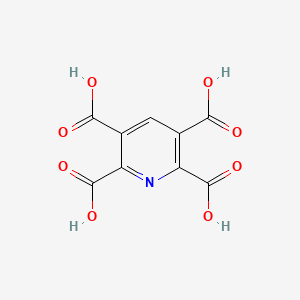

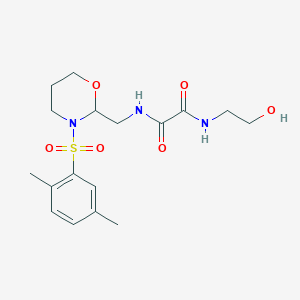

![molecular formula C7H8F2N2O2 B2860333 [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1855889-61-0](/img/structure/B2860333.png)

[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR and HRMS analyses . The single crystal structure of a similar compound was determined by X-ray diffraction .Chemical Reactions Analysis

The compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Physical And Chemical Properties Analysis

The compound has a molecular formula of C6H6F2N2O2 and a molar mass of 176.12 . It has a melting point of 200–201°C .Applications De Recherche Scientifique

Late-stage Difluoromethylation

This compound can be used in late-stage difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The compound’s CF2H group can form bonds with C (sp), C (sp2), C (sp3), O, N, or S .

Hydrogen Bond Donor

Compounds bearing a CF2H group, like this one, are better hydrogen-bond donors than their methylated analogues . This property can be useful in various chemical reactions and processes.

Antifungal Activity

The compound has shown potential in antifungal activity . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi, displaying moderate to excellent activities .

Structure-Activity Relationships

The compound can be used to study structure-activity relationships . Understanding these relationships can help in the design and synthesis of new compounds with desired properties.

Molecular Docking

The compound can be used in molecular docking studies . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.

Sandmeyer Reaction

While not directly mentioned, the compound could potentially be used in the Sandmeyer reaction . The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts .

Mécanisme D'action

Target of Action

The primary target of the compound 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, also known as [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production in cells.

Mode of Action

This compound acts by inhibiting succinate dehydrogenase (SDH) . By binding to SDH, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption leads to a decrease in cellular respiration and energy production.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the mitochondrial respiratory chain . These are essential pathways for energy production in cells. The downstream effects include a decrease in ATP production, leading to energy deprivation in cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve energy deprivation in cells due to the inhibition of SDH . This can lead to cell death, particularly in cells with high energy demands.

Orientations Futures

As of 2023, amides of the acid were commercialised in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) . Future research and development may focus on improving the efficacy and safety profile of these fungicides.

Propriétés

IUPAC Name |

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-4-2-11(3-5(12)13)10-6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPKQXOSXIDHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

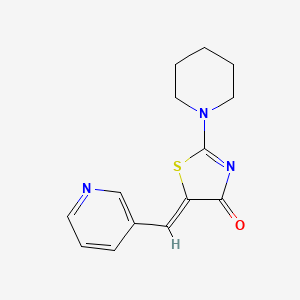

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)

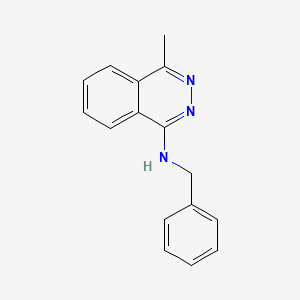

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)

![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)

![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)

![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)

![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)